![molecular formula C18H13F2N3OS B2609014 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450342-94-6](/img/structure/B2609014.png)
4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
This compound is a type of benzamide . It has a molecular formula of C13H9F2NO and a molecular weight of 233.2135 . It belongs to the class of organic compounds known as phenylpyrazoles , which consist of a pyrazole bound to a phenyl group.
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide core with fluorophenyl and dihydro-thienopyrazolyl substituents . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.4±3.0 kJ/mol and a flash point of 102.9±22.6 °C . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
- Research into benzothiazoles and thiophenyl derivatives, including compounds structurally related to 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, has demonstrated various methodologies for their synthesis. These methods aim to develop building blocks for medicinal chemistry, focusing on introducing fluorine atoms and other functional groups to enhance biological activity and specificity (Mohareb et al., 2004; Surmont et al., 2011).
Potential Therapeutic Applications
- Pyrazole-sulfonamide derivatives, with structural similarities to the query compound, have been designed and synthesized for their antiproliferative activities against cancer cell lines, demonstrating the potential for such compounds in cancer therapy (Mert et al., 2014).
- A novel pyrazoline-based sensor for Hg2+ ion detection has been developed, indicating the utility of such compounds in environmental monitoring and possibly in diagnostic applications (Bozkurt & Gul, 2018).
- Fluoro substituted benzopyrans, which are structurally related to the compound , have shown anti-lung cancer activity, suggesting a promising avenue for the development of new anticancer agents (Hammam et al., 2005).
Novel Mechanisms and Applications
- Research into fluorine-containing quinazolinones and thiazolidinones indicates their potential as antimicrobial agents, showcasing the broad spectrum of biological activities that compounds similar to 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide might possess (Desai et al., 2013).
properties
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXMIFNRQWJBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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